Naringenin triacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

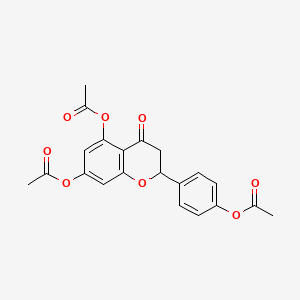

Structure

3D Structure

Properties

IUPAC Name |

[4-(5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-9,18H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZXCNZZVRAEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559290 | |

| Record name | 2-[4-(Acetyloxy)phenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73111-01-0 | |

| Record name | 2-[4-(Acetyloxy)phenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Naringenin Triacetate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Promising Naringenin (B18129) Prodrug

Naringenin triacetate is a synthetic, acetylated derivative of naringenin, a naturally occurring flavonoid predominantly found in citrus fruits. As a prodrug, this compound is designed to overcome the limitations of naringenin's low aqueous solubility and poor oral bioavailability, thereby enhancing its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, biological activities, and mechanisms of action, with a focus on its potential applications in drug development.

Chemical and Physical Properties

This compound is characterized by the addition of three acetyl groups to the naringenin backbone. This structural modification significantly increases its lipophilicity, which is believed to improve its absorption and cellular uptake.

| Property | Value | Reference |

| CAS Number | 3682-04-0 | [1][2] |

| Molecular Formula | C₂₁H₁₈O₈ | [1][2] |

| Molecular Weight | 398.39 g/mol | [2] |

| IUPAC Name | (2S)-2-(4-acetoxyphenyl)-5,7-diacetyloxy-2,3-dihydrochromen-4-one | N/A |

| Appearance | Solid | [1] |

| Storage | 2-8°C, protect from light | [1] |

Synthesis and Characterization

The synthesis of this compound is a straightforward acetylation reaction. A general protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Naringenin

-

Acetic anhydride (B1165640)

-

Pyridine

-

Cold water

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve naringenin in pyridine.

-

Add an excess of acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature for several hours (e.g., 7 hours).

-

Quench the reaction by adding cold water to the stirred solution, which will cause the product to precipitate.

-

Collect the precipitate by filtration.

-

Dry the collected solid overnight to yield this compound.

-

Further purification can be achieved by recrystallization or chromatography if necessary.

Characterization: The synthesized this compound should be characterized using standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the addition of the acetyl groups.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A typical HPLC method for naringenin and related compounds would involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (with a pH modifier like acetic acid or ammonium (B1175870) acetate), and UV detection at around 280-290 nm.[3][4][5][6][7][8]

Biological Activity and Therapeutic Potential

The acetylation of naringenin to form this compound is intended to improve its pharmacokinetic profile, leading to enhanced biological activity in vivo. While much of the in vivo and mechanistic data is derived from studies on its parent compound, naringenin, it is hypothesized that this compound exerts its effects following deacetylation back to naringenin within the body. The primary therapeutic areas of interest for naringenin and its derivatives include cancer, inflammation, and metabolic disorders.[9]

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The table below summarizes the available quantitative data.

| Cell Line | Cancer Type | IC₅₀ (µM) | Fold Change vs. Naringenin | Reference |

| HCT-116 | Colon Cancer | 94.3 | ~1.27x more potent | [1] |

| A549 | Lung Cancer | 97.9 | ~1.2x more potent | [1] |

| MCF-7 | Breast Cancer | 156.4 | ~1.02x more potent | [1] |

Naringenin, the active metabolite of this compound, has been shown to inhibit tumor growth in various cancer cell lines and in a sarcoma S-180-implanted mouse model through both intraperitoneal and peroral administration.[1][10]

Anti-inflammatory Activity

Naringenin exhibits potent anti-inflammatory properties. In vivo studies have shown that oral administration of naringenin can reduce inflammatory pain in mice.[11] It has also been shown to exert topical anti-inflammatory effects in mouse models of ear edema.[12] The anti-inflammatory effects of naringenin are attributed to its ability to suppress the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways.[2][9][11][13][14][15][16][17]

Other Potential Therapeutic Applications

Naringenin has been investigated for a wide range of other pharmacological activities, including:

Mechanism of Action and Signaling Pathways

The biological effects of naringenin (and by extension, this compound) are mediated through its interaction with multiple cellular signaling pathways. The primary mechanisms involve the modulation of inflammatory and cell survival pathways.

Inhibition of the NF-κB Pathway

A central mechanism of naringenin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Naringenin has been shown to inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of its target genes.[2][11][13][15]

Modulation of PI3K/Akt and MAPK Signaling Pathways

Naringenin has also been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical for cell survival, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. By inhibiting these pathways, naringenin can induce apoptosis and inhibit the proliferation of cancer cells.[1][18]

Pharmacokinetics and Bioavailability

The primary rationale for the development of this compound is to improve upon the poor oral bioavailability of naringenin. Naringenin has an estimated oral bioavailability of around 15% in humans, which is attributed to its low solubility and extensive first-pass metabolism in the gut and liver.[1][19][20][21][22][23][24][25][26] While direct comparative pharmacokinetic data for this compound is limited, the increased lipophilicity from acetylation is expected to enhance its absorption. Following absorption, it is presumed that esterases in the body hydrolyze this compound to release the active naringenin.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of this compound. These should be optimized for specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, A549, MCF-7)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

NF-κB Reporter Assay

Objective: To assess the inhibitory effect of this compound on NF-κB activation.

Materials:

-

Cells transfected with an NF-κB luciferase reporter plasmid

-

This compound

-

An inflammatory stimulus (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Plate the transfected cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with the inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.

-

After the stimulation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

-

Determine the dose-dependent inhibition of NF-κB activity by this compound.

Western Blot Analysis of MAPK Pathway

Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the MAPK pathway.

Materials:

-

Cell line of interest

-

This compound

-

Stimulus to activate the MAPK pathway (optional, depending on the cell line's basal activity)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against total and phosphorylated forms of ERK, p38, and JNK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations for a defined period.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the change in protein phosphorylation levels.

Conclusion and Future Directions

This compound represents a promising strategy to enhance the therapeutic potential of naringenin by improving its bioavailability. The available in vitro data suggest that it retains the anticancer activity of its parent compound. The primary mechanism of action is likely through the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK after in vivo deacetylation to naringenin.

For drug development professionals, this compound warrants further investigation. Key future research should focus on:

-

Direct comparative pharmacokinetic studies between naringenin and this compound to quantify the improvement in bioavailability.

-

In vivo efficacy studies in animal models of cancer and inflammatory diseases to validate the therapeutic potential of this compound.

-

Formulation development to optimize the delivery of this compound for clinical applications.

This in-depth technical guide provides a solid foundation for researchers and scientists to further explore the potential of this compound as a novel therapeutic agent.

References

- 1. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and anti-arthritic properties of naringenin via attenuation of NF-κB and activation of the heme oxygenase ﴾HO﴿-1/related factor 2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of naringin and naringenin in human urine by high-performance liquid chromatography utilizing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Chiral Analysis of Naringenin by RP-HPLCï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]

- 8. Simultaneous separation and sensitive detection of naringin and naringenin in nanoparticles by chromatographic method indicating stability and photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effects of naringenin on tumor growth in human cancer cell lines and sarcoma S-180-implanted mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Naringenin reduces inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Naringenin Ameliorates Acute Inflammation by Regulating Intracellular Cytokine Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Naringenin Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Research progress on the anti-tumor effect of Naringin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparison of metabolic pharmacokinetics of naringin and naringenin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lawdata.com.tw [lawdata.com.tw]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. researchgate.net [researchgate.net]

- 23. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dspace.mit.edu [dspace.mit.edu]

- 25. Pharmacokinetic Comparisons of Naringenin and Naringenin-Nicotinamide Cocrystal in Rats by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin [dspace.mit.edu]

Naringenin Triacetate: A Technical Guide for Researchers

An In-depth Examination of Naringenin (B18129) Triacetate for Scientific and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of naringenin triacetate, a derivative of the naturally occurring flavonoid, naringenin. This document is intended for researchers, scientists, and professionals in the field of drug development. It covers the fundamental physicochemical properties of this compound, its known biological targets, and delves into the extensive biological activities and mechanisms of action of its parent compound, naringenin. This guide includes structured data tables, detailed experimental methodologies, and visual diagrams of key signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Introduction to this compound

This compound is the acetylated form of naringenin, a flavanone (B1672756) predominantly found in citrus fruits. The acetylation of naringenin is a common chemical modification aimed at enhancing its bioavailability and stability, thereby potentially improving its therapeutic efficacy. While research directly focused on this compound is emerging, a significant body of scientific literature on its parent compound, naringenin, provides a strong foundation for understanding its potential pharmacological effects. These effects span anti-inflammatory, antioxidant, and anticancer activities, mediated through the modulation of various cellular signaling pathways.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its application in research and development.

| Property | Value | Citations |

| CAS Number | 3682-04-0 | [1][2][3][4][5][6][7] |

| Molecular Weight | 398.36 g/mol | [1][3] |

| Molecular Formula | C₂₁H₁₈O₈ | [1][3][6] |

Biological Activity and Mechanism of Action

Direct Target: Bromodomain-Containing Protein 4 (BRD4)

This compound has been identified as a binder to the first bromodomain of BRD4 (BRD4 BD1)[1]. BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins, which are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins. By binding to BRD4, this compound can potentially modulate gene transcription, making it a compound of interest in oncology and inflammatory diseases.

Biological Activities Attributed to Naringenin

It is widely postulated that this compound functions as a prodrug, releasing its parent compound, naringenin, upon administration. Naringenin exhibits a broad spectrum of biological activities:

-

Anti-inflammatory Effects: Naringenin has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators.[2][3]

-

Antioxidant Properties: It acts as a potent antioxidant by scavenging free radicals and upregulating the expression of antioxidant enzymes.[2][3]

-

Anticancer Activity: Research has demonstrated that naringenin can inhibit the proliferation of various cancer cells, induce apoptosis, and suppress tumor growth.

-

Neuroprotective Effects: Naringenin has shown promise in protecting against neurodegenerative diseases by mitigating oxidative stress and inflammation in the brain.

Key Signaling Pathways

Naringenin modulates several critical signaling pathways to exert its biological effects. The following diagrams illustrate these interactions.

Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the biological activities of naringenin and its derivatives.

BRD4 Binding Assay (General Protocol)

A common method to assess the binding of a compound to BRD4 is the NanoBRET™ assay.

-

Objective: To quantify the interaction between this compound and BRD4 in living cells.

-

Methodology:

-

HEK293 cells are co-transfected with plasmids encoding for NanoLuc®-BRD4 (donor) and HaloTag®-Histone H3.3 (acceptor).

-

Transfected cells are plated in a 96-well plate and incubated.

-

The test compound (this compound) at various concentrations is added to the cells.

-

A fluorescent ligand that binds to the HaloTag® acceptor is added.

-

A substrate for the NanoLuc® donor is added, and the luminescence (donor) and fluorescence (acceptor) are measured.

-

The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio in the presence of the compound indicates displacement of the acceptor and thus binding of the compound to the donor.

-

Anti-inflammatory Activity Assessment in Macrophages

-

Objective: To determine the effect of naringenin on the production of inflammatory mediators in macrophages.

-

Methodology:

-

RAW 264.7 macrophage cells are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of naringenin for a specified time.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After incubation, the cell culture supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

Cell lysates can be prepared for Western blot analysis to determine the expression levels of key inflammatory proteins like iNOS, COX-2, and phosphorylated components of the NF-κB pathway.

-

Cancer Cell Viability Assay (MTT Assay)

-

Objective: To evaluate the cytotoxic effect of naringenin on cancer cells.

-

Methodology:

-

Cancer cells (e.g., A549 human lung cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of naringenin and incubated for 24-72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

-

Quantitative Data Summary

The following table summarizes key quantitative data for naringenin from various studies.

| Biological Activity | Cell Line/Model | Method | Result (IC₅₀ or Effective Concentration) |

| Anticancer | A549 (Lung) | Proliferation | Significant inhibition at 100 & 200 µmol/L |

| Anti-inflammatory | RAW 264.7 | NO Production | Inhibition at 20, 40, and 80 μM |

Conclusion

This compound is a promising compound with a known interaction with the epigenetic reader BRD4. While direct studies on its biological effects are limited, its role as a potential prodrug for naringenin opens up a vast field of therapeutic possibilities. The extensive research on naringenin's anti-inflammatory, antioxidant, and anticancer properties, mediated through pathways like NF-κB and MAPK, provides a strong rationale for the continued investigation of this compound as a potentially more bioavailable and effective therapeutic agent. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anti-Atherosclerotic Effect of Naringin Is Associated with Reduced Expressions of Cell Adhesion Molecules and Chemokines through NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naringenin attenuates inflammation and apoptosis of osteoarthritic chondrocytes via the TLR4/TRAF6/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Naringenin triacetate vs naringenin biological activity

An In-depth Technical Guide to the Comparative Biological Activities of Naringenin (B18129) Triacetate and Naringenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringenin, a naturally occurring flavanone (B1672756) predominantly found in citrus fruits, has garnered significant scientific interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] However, its therapeutic potential is substantially limited by poor water solubility and low oral bioavailability.[1][4][5] To overcome these pharmacokinetic hurdles, synthetic derivatives have been explored, with naringenin triacetate emerging as a promising prodrug. This technical guide provides a comprehensive comparison of the biological activities of this compound and its parent compound, naringenin. It details the underlying rationale for the prodrug strategy, presents comparative data on bioavailability and bioactivity, illustrates key signaling pathways, and provides detailed experimental protocols for the evaluation of these compounds.

Introduction: The Rationale for this compound

Naringenin (4′,5,7-trihydroxyflavanone) modulates numerous cellular signaling pathways associated with chronic diseases.[6][7] It can inhibit inflammatory markers, downregulate oncogenes, and induce apoptosis and cell cycle arrest in cancer cells.[6][7] Despite these promising in vitro activities, the clinical translation of naringenin is hampered by its low oral bioavailability, which is estimated to be around 5-15%.[1][5][8] This is primarily due to poor water solubility, extensive first-pass metabolism in the liver and intestines, and rapid excretion.[4][5]

The prodrug approach aims to improve the physicochemical properties of a drug to enhance its absorption and distribution. This compound is a synthetic ester prodrug of naringenin where the three hydroxyl groups are acetylated. This acetylation increases the lipophilicity of the molecule, which is hypothesized to improve its passive diffusion across the intestinal epithelium.[9] Once absorbed, the acetate (B1210297) groups are expected to be cleaved by endogenous esterase enzymes in the blood, tissues, or liver, releasing the active naringenin molecule.[9][10]

Bioavailability and Cellular Uptake

The primary advantage of this compound lies in its potential for enhanced bioavailability. Increased lipophilicity is a key strategy to improve the absorption of flavonoids. While direct comparative pharmacokinetic data for this compound is limited in publicly accessible literature, the principle is well-established. Studies on other modified flavonoids, such as prenylated naringenin, have shown that increasing lipophilicity enhances cellular uptake compared to the parent compound.[11][12] Similarly, formulating naringenin with hydroxypropyl-β-cyclodextrin to increase solubility and absorption has been shown to increase its area under the curve (AUC) by 7.4-fold and its maximum concentration (Cmax) by 14.6-fold in rats.[8][13][14] This strongly supports the hypothesis that the triacetate prodrug would follow a similar trend of improved pharmacokinetics.

The transport of naringenin across intestinal epithelial models like Caco-2 cells is time- and concentration-dependent and involves active transport pathways.[15] By masking the polar hydroxyl groups, this compound is expected to favor passive diffusion, bypassing limitations of transporter-mediated uptake and efflux.

Table 1: Comparison of Physicochemical Properties and Bioavailability

| Parameter | Naringenin | This compound (Predicted) | Rationale for Prediction |

| Chemical Nature | Aglycone Flavanone | Acetylated Prodrug | Esterification of three hydroxyl groups.[9] |

| Water Solubility | Poor (approx. 46 µg/mL)[5] | Very Poor | Acetylation increases lipophilicity and reduces hydrogen bonding with water. |

| Lipophilicity (LogP) | Moderate | High | The addition of three acetyl groups significantly increases hydrophobicity. |

| Oral Bioavailability | Low (~5.8% in humans)[8][13] | High | Enhanced lipophilicity is expected to increase absorption across the gut epithelium.[9] |

| Cellular Uptake | Moderate[11][15] | High | Increased lipophilicity facilitates passive diffusion across cell membranes. |

| Metabolism | Extensive first-pass metabolism (glucuronidation and sulfation)[16] | Hydrolysis by esterases to release naringenin, followed by naringenin metabolism.[10] | Prodrug must be converted to the active form. |

Comparative Biological Activity

Once hydrolyzed, this compound exerts its effects through the released naringenin. Therefore, the in vitro biological activity of naringenin is the benchmark for the potential in vivo efficacy of its prodrug.

Antioxidant Activity

Naringenin's antioxidant activity is a key mechanism of its protective effects.[5] This activity is often attributed to its ability to donate hydrogen atoms from its hydroxyl groups to scavenge free radicals. Comparative studies between naringenin and its glycoside form, naringin (B1676962) (where a sugar moiety is attached to a hydroxyl group), consistently show that the aglycone (naringenin) has superior radical scavenging activity.[17][18][19] This suggests that free hydroxyl groups are critical for direct antioxidant action.

While this compound itself would have minimal direct radical scavenging activity due to the acetylated hydroxyls, its value lies in delivering a higher concentration of naringenin to target tissues in vivo. The enhanced bioavailability would lead to a greater overall antioxidant effect after hydrolysis compared to administering naringenin itself.

Table 2: Comparative In Vitro Antioxidant Activity

| Assay | Naringenin | Naringin (Glycoside) | Key Finding |

| DPPH Radical Scavenging | Higher Activity | Lower Activity | Naringenin is a more efficient scavenger of DPPH radicals than naringin.[20] |

| Hydroxyl & Superoxide (B77818) Scavenging | Higher Efficiency | Lower Efficiency | The aglycone form is more effective at scavenging hydroxyl and superoxide radicals.[18][19] |

| Metal Chelation | More Active Chelator | Less Active Chelator | Glycosylation reduces the ability to chelate metallic ions.[18] |

| Lipid Peroxidation Protection | Greater Effectiveness | Less Effective | Naringenin provides superior protection against oxidative damage to lipids.[18] |

Naringenin exerts its antioxidant effects not only by direct scavenging but also by upregulating endogenous antioxidant defenses through the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway .[21]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Naringenin has demonstrated potent anti-inflammatory properties by inhibiting key pro-inflammatory pathways, most notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .[6] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[22][23] Naringenin can suppress the activation of NF-κB, thereby reducing the inflammatory cascade.[7] By delivering more naringenin to tissues, this compound would be expected to produce a more potent in vivo anti-inflammatory response.

Anticancer Activity

Naringenin exerts anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[1][2][3] Its efficacy has been demonstrated in vitro across various cancer cell lines. The cytotoxic effect is dose-dependent, meaning higher concentrations lead to greater cancer cell death. This highlights the critical importance of bioavailability; an effective concentration must be achieved at the tumor site. The use of this compound could potentially achieve these therapeutic concentrations in vivo, which are difficult to reach with oral naringenin.

Table 3: In Vitro Anticancer Activity of Naringenin

| Cell Line | Cancer Type | Effect | IC₅₀ / Concentration |

| MDA-MB-231 | Breast Cancer | Reduced cell viability, G2 phase cell cycle arrest, apoptosis induction.[6] | 10-60 µg/mL |

| MDA-MB-231 | Breast Cancer | Increased apoptosis when combined with cyclophosphamide.[6] | 0-500 µM |

| HCT116 & SW480 | Colorectal Cancer | Activated apoptosis and reduced inflammatory mediators.[6] | 10-320 µM |

| Various | Bladder, Hepatocellular, etc. | Inhibited cell proliferation, migration, and invasion; increased apoptosis.[1] | >0.04 mM |

Experimental Protocols

Accurate evaluation of the biological activities of naringenin and its derivatives requires standardized and reproducible experimental protocols.

Protocol: DPPH Radical Scavenging Assay

This assay is a common in vitro method to determine the direct free-radical scavenging ability of a compound.[24][25][26][27]

Principle: The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep purple color with maximum absorbance around 517 nm.[24] When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing the absorbance to decrease. The degree of discoloration is proportional to the scavenging activity of the compound.

Methodology:

-

Reagent Preparation:

-

DPPH Stock Solution (0.5 mM): Dissolve 10 mg of DPPH in 50 mL of methanol (B129727). This solution should be freshly prepared and stored in the dark.[25]

-

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of naringenin or this compound in methanol or DMSO.

-

Serial Dilutions: Create a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) from the stock solution.

-

Positive Control: Prepare identical serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add 100 µL of each test compound dilution.

-

Add 100 µL of the DPPH working solution to each well.

-

Prepare a blank sample containing 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[26][27]

-

Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[25]

-

Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form insoluble purple formazan (B1609692) crystals.[28] Dead cells lose this ability. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[29]

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of naringenin or this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent, e.g., DMSO) and a no-cell control (medium only).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).[29]

-

-

MTT Incubation:

-

After treatment, remove the medium and add 100 µL of fresh medium plus 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the MTT-containing medium.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[29]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired) using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control from all other values.

-

Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance_sample / Absorbance_control) x 100

-

Plot the % viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

-

Conclusion and Future Directions

Naringenin possesses a remarkable spectrum of biological activities that are highly relevant to the prevention and treatment of chronic diseases. However, its poor pharmacokinetic profile is a major impediment to its clinical use. This compound represents a classic and viable prodrug strategy designed to enhance oral bioavailability by increasing lipophilicity. While direct comparative data is emerging, the established principles of medicinal chemistry and flavonoid research strongly support its potential for superior in vivo performance. After absorption and subsequent hydrolysis by esterases, this compound releases the active naringenin, which can then engage with cellular targets to exert its antioxidant, anti-inflammatory, and anticancer effects.

For drug development professionals, this compound is a compelling candidate for further investigation. Future research should focus on direct pharmacokinetic comparisons in animal models and humans, elucidation of its esterase hydrolysis profile in different tissues, and efficacy studies in disease models where the parent compound has shown promise. These studies will be critical to validating the therapeutic potential of this enhanced-delivery form of naringenin.

References

- 1. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]

- 4. inhealthnature.com [inhealthnature.com]

- 5. Multi-Therapeutic Potential of Naringenin (4′,5,7-Trihydroxyflavonone): Experimental Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Updated Review of the Anticancer Mechanisms and Therapeutic Potential of Naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin | PLOS One [journals.plos.org]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. Uptake and Transport of Naringenin and Its Antioxidant Effects in Human Intestinal Epithelial Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jfda-online.com [jfda-online.com]

- 17. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study | Scilit [scilit.com]

- 18. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study. | Semantic Scholar [semanticscholar.org]

- 20. PlumX [plu.mx]

- 21. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. MTT (Assay protocol [protocols.io]

The Biological Effects of Acetylated Naringenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin (B18129), a flavanone (B1672756) predominantly found in citrus fruits, is well-regarded for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4] However, its therapeutic potential is often limited by low bioavailability.[5][6] Acetylation, a common chemical modification, has been explored as a strategy to enhance the lipophilicity and, consequently, the biological activity of flavonoids like naringenin.[7][8] This technical guide provides a comprehensive overview of the biological effects of acetylated naringenin, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Biological Effects of Acetylated Naringenin

Acetylation of naringenin has been shown to modulate its biological activities, primarily by increasing its lipophilicity, which can lead to improved cell membrane permeability.[8] This modification can either enhance or alter the parent compound's inherent properties.

Anticancer Activity

Naringenin itself exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[9][10][11] Studies on acetylated flavonoids suggest that this modification can, in some cases, improve the antiproliferative effects.[8] For instance, while naringenin has shown activity against breast and colon cancer cell lines, the inhibitory concentration (IC50) values of some synthesized 3-substituted naringenin derivatives have shown improvement.

Anti-inflammatory Activity

Naringenin is a known inhibitor of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][4][12] It can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2] The acylation of flavonoids has been reported to enhance their anti-inflammatory effects.[7] It is proposed that by increasing lipophilicity, acetylated naringenin can more effectively penetrate cell membranes to exert its inhibitory effects on intracellular inflammatory signaling cascades.

Antioxidant Activity

Naringenin is a potent antioxidant, capable of scavenging free radicals and protecting against oxidative stress.[1][13][14] The antioxidant capacity of flavonoids is often attributed to their hydroxyl groups. While acylation of these groups might be expected to reduce antioxidant activity, the overall effect can be complex. Some studies on acylated flavonoids have shown that while direct radical scavenging activity might be reduced, the increased cellular uptake could lead to a significant net antioxidant effect within the cell.[8]

Quantitative Data

The following tables summarize the available quantitative data for naringenin and its derivatives to facilitate comparison. It is important to note that specific data for acetylated naringenin is still emerging.

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Naringenin | WiDr (colon cancer) | Growth Suppression | 63 µg/mL | [9] |

| Naringenin | MCF-7 (breast cancer) | Cytotoxicity | 468 µg/mL | [9] |

| Naringenin | MDA-MB-231 (breast cancer) | Cell Viability Reduction (24h) | ~40 µg/mL | [15] |

| Naringenin | HepG2 (liver cancer) | Cell Viability Reduction (24h) | ~160 µM | [16] |

| 3-(4-chlorobenzylidene)-naringenin | MCF-7 (breast cancer) | Anticancer | 10.35 µM | [3] |

| 3-(4-chlorobenzylidene)-naringenin | HT-29 (colon cancer) | Anticancer | 12.03 µM | [3] |

Table 1: Anticancer Activity of Naringenin and its Derivatives

| Compound | Assay | Activity | IC50 Value | Reference |

| Naringenin | DPPH Radical Scavenging | Antioxidant | 264.44 µM | [14] |

| Naringenin | Nitric Oxide Radical Scavenging | Antioxidant | 185.6 µM | [14] |

| (S)-7,4'-O-disenecioic ester naringenin | DPPH Radical Scavenging (at 1µM) | Antioxidant | >90% scavenging | [17] |

Table 2: Antioxidant Activity of Naringenin and its Derivatives

Experimental Protocols

Synthesis of Acetylated Naringenin (Naringenin Triacetate)

This protocol is based on microwave-assisted synthesis, which has been shown to be efficient for the acetylation of flavanones.[18]

Materials:

-

Naringenin

-

Acetic anhydride (B1165640) (Ac₂O)

-

4-(N,N-dimethylamino)pyridine (DMAP)

-

Microwave reactor

Procedure:

-

Combine naringenin (1.6 mmol) and DMAP (0.1 mmol) in a microwave-safe reaction vessel.

-

Add acetic anhydride (10 mL) to the mixture.

-

Place the vessel in a microwave reactor and irradiate for 5 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, this compound, can be purified using standard chromatographic techniques (e.g., column chromatography on silica (B1680970) gel).

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the effect of a compound on cell proliferation.[15][19][20]

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete culture medium

-

Acetylated naringenin (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of acetylated naringenin for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

In Vitro Antioxidant Activity (DPPH Assay)

This assay measures the free radical scavenging capacity of a compound.[14][21]

Materials:

-

Acetylated naringenin

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of acetylated naringenin in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add the different concentrations of the acetylated naringenin solution to the wells. Include a blank (methanol) and a control (DPPH solution with methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

Naringenin is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of inflammatory genes. Acetylated naringenin, with its potentially enhanced cellular uptake, is hypothesized to more effectively inhibit IκB degradation and subsequent NF-κB activation.

Caption: Proposed inhibition of the NF-κB pathway by acetylated naringenin.

Experimental Workflow for Anticancer Activity Screening

The following diagram outlines a typical workflow for evaluating the anticancer potential of a novel compound like acetylated naringenin.

Caption: Workflow for assessing the anticancer effects of acetylated naringenin.

References

- 1. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Updated Review of the Anticancer Mechanisms and Therapeutic Potential of Naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]

- 11. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ymerdigital.com [ymerdigital.com]

Naringenin Triacetate as a BRD4 Binder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of naringenin (B18129) triacetate as a binder of the bromodomain and extra-terminal domain (BET) protein BRD4. While direct experimental validation of the binding affinity of naringenin triacetate is primarily supported by computational molecular docking studies, this guide synthesizes the available data and contextualizes its potential biological impact through the well-documented activities of its parent compound, naringenin. We delve into the critical role of BRD4 in gene transcription and disease, the downstream signaling pathways it modulates, and its significance as a therapeutic target. This guide offers detailed experimental protocols for assays relevant to the characterization of BRD4 binders and presents quantitative data in a structured format. Furthermore, we provide visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the science underpinning this compound's potential as a BRD4-targeting compound.

Introduction to BRD4 as a Therapeutic Target

Bromodomain-containing protein 4 (BRD4) is a key member of the BET family of proteins, which act as epigenetic "readers." These proteins recognize and bind to acetylated lysine (B10760008) residues on histone tails, a crucial step in the regulation of gene expression. BRD4 plays a pivotal role in recruiting the positive transcription elongation factor b (P-TEFb) to promoters, leading to the phosphorylation of RNA polymerase II and subsequent transcriptional elongation. This function is critical for the expression of a host of genes involved in cell cycle progression, proliferation, and inflammation.

Notably, BRD4 is often implicated in the pathogenesis of various diseases, including numerous cancers, where it drives the expression of oncogenes such as c-MYC. Consequently, the development of small molecule inhibitors that target the bromodomains of BRD4 has emerged as a promising therapeutic strategy.

This compound: A Flavonoid-Based BRD4 Binder

This compound is a derivative of naringenin, a naturally occurring flavonoid found in citrus fruits. It has been identified as a potential binder to the first bromodomain of BRD4 (BD1).

Evidence of Binding: A Molecular Docking Perspective

Currently, the primary evidence for the interaction between this compound and BRD4 comes from molecular docking studies. A study by Karthik Dhananjayan characterized the binding of various flavonoids to the acetyl-lysine binding site of BRD4's first bromodomain (BD1).[1][2][3] While specific binding energy values for this compound from this study are not publicly detailed, the vendor MedchemExpress asserts that it exhibits good binding affinity based on this in silico analysis.[1]

Data Presentation: Properties and In Silico Data

The following table summarizes the available data for this compound and the related biological activities of its parent compound, naringenin.

| Parameter | Value/Observation | Source(s) |

| Compound | This compound | N/A |

| Target | Bromodomain-containing protein 4 (BRD4) | [1] |

| Binding Domain | First Bromodomain (BD1) | [1] |

| Evidence of Binding | Molecular Docking Study | [1][2][3] |

| Parent Compound | Naringenin | N/A |

| Naringenin Anti-proliferative Activity (Cancer Cell Lines) | Dose-dependent inhibition of proliferation in breast, lung, colon, and leukemia cell lines. | [4][5][6][7] |

| Naringenin Effect on Apoptosis | Induction of apoptosis in various cancer cell lines. | [5][7][8][9][10] |

| Naringenin and Downstream BRD4 Targets | Downregulation of Bcl-2 and potential modulation of c-MYC. | [8][9][10][11] |

| Naringenin and Related Signaling Pathways | Inhibition of NF-κB, PI3K/Akt, and MAPK signaling pathways. | [5][6][9][12][13] |

Signaling Pathways Modulated by BRD4

BRD4 is a central node in several signaling pathways critical for cell growth, survival, and inflammation. Inhibition of BRD4 is expected to impact these pathways significantly.

The BRD4-c-MYC Axis

BRD4 is a key regulator of c-MYC transcription. It binds to super-enhancers associated with the c-MYC gene, facilitating its expression. The c-MYC protein, in turn, is a transcription factor that drives the expression of genes essential for cell cycle progression and proliferation. The interplay between BRD4 and c-MYC is a critical driver in many cancers.

BRD4 and NF-κB Signaling

BRD4 also plays a crucial role in inflammatory signaling by co-activating the transcription factor NF-κB. BRD4 binds to acetylated RelA, a subunit of NF-κB, enhancing the transcription of pro-inflammatory genes.

Experimental Protocols

The following protocols are standard methods used to characterize BRD4 inhibitors and can be adapted for the study of this compound.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BRD4 Binding

This assay is a bead-based method to measure the binding of a compound to a target protein.

Methodology:

-

Reagents:

-

His-tagged BRD4 protein (e.g., BD1 domain).

-

Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac).

-

Streptavidin-coated Donor beads.

-

Ni-NTA (Nickel-Nitriloacetic acid) coated Acceptor beads.

-

This compound (or other test compound).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

-

Procedure:

-

Add assay buffer, His-tagged BRD4, and the test compound to a 384-well plate.

-

Incubate at room temperature for 15-30 minutes.

-

Add a pre-mixed solution of the biotinylated histone peptide, Donor beads, and Acceptor beads.

-

Incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition based on positive (no inhibitor) and negative (no BRD4) controls.

-

Determine the IC50 value by fitting the dose-response curve to a suitable model.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another proximity-based assay to measure binding interactions.

Methodology:

-

Reagents:

-

GST-tagged BRD4 protein.

-

Biotinylated acetylated histone peptide.

-

Europium-labeled anti-GST antibody (Donor).

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor).

-

This compound.

-

TR-FRET assay buffer.

-

-

Procedure:

-

Add assay buffer, GST-tagged BRD4, Europium-labeled anti-GST antibody, and the test compound to a 384-well plate.

-

Incubate at room temperature.

-

Add a solution of biotinylated histone peptide and Streptavidin-APC.

-

Incubate at room temperature.

-

Read the plate using a TR-FRET plate reader (excite at 320-340 nm, read emission at 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Determine IC50 values from dose-response curves.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., a cancer cell line known to be sensitive to BRD4 inhibition).

-

Treat cells with this compound or vehicle control for a defined period.

-

-

Thermal Challenge:

-

Harvest and resuspend cells in a suitable buffer.

-

Aliquot cell suspension and heat at a range of temperatures for a short duration (e.g., 3 minutes).

-

-

Protein Extraction and Analysis:

-

Lyse the cells (e.g., by freeze-thaw cycles).

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble BRD4 in each sample by Western blot or other protein detection methods.

-

-

Data Analysis:

-

Plot the amount of soluble BRD4 as a function of temperature for both treated and untreated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

-

Conclusion

This compound represents an interesting scaffold for the development of BRD4 inhibitors, with in silico evidence supporting its binding to the BD1 domain. While direct experimental quantification of this binding is yet to be published, the extensive research on its parent compound, naringenin, provides a strong rationale for its potential to modulate BRD4-dependent signaling pathways and exert anti-proliferative and pro-apoptotic effects. The experimental protocols detailed in this guide provide a robust framework for the further characterization and validation of this compound as a BRD4 binder and for elucidating its mechanism of action in a cellular context. Further research is warranted to experimentally determine its binding affinity and to explore its therapeutic potential in diseases driven by BRD4 dysregulation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Journal articles: 'Multiple flavonoid docking' – Grafiati [grafiati.com]

- 4. Antiproliferative Activity and Impact on Human Gut Microbiota of New O-Alkyl Derivatives of Naringenin and Their Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review of Naringenin, a Promising Phytochemical with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naringenin-induced apoptosis is attenuated by Bcl-2 but restored by the small molecule Bcl-2 inhibitor, HA 14-1, in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of naringenin induces Bax‐mediated mitochondrial apoptosis in human lung adenocarcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. The citrus flavonoid naringenin confers protection in a murine endotoxaemia model through AMPK-ATF3-dependent negative regulation of the TLR4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The citrus flavonoid naringenin confers protection in a murine endotoxaemia model through AMPK-ATF3-dependent negative regulation of the TLR4 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Naringenin Derivatives: A Technical Guide for Researchers

Abstract

Naringenin (B18129), a flavanone (B1672756) predominantly found in citrus fruits, and its synthetic and natural derivatives have garnered significant attention within the scientific community for their extensive pharmacological activities. These compounds exhibit a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, neuroprotective, antimicrobial, and metabolic regulatory effects. Their mechanisms of action are multifaceted, often involving the modulation of critical cellular signaling pathways such as NF-κB, PI3K/AKT, and Nrf2. This technical guide provides an in-depth overview of the core pharmacological properties of naringenin derivatives, intended for researchers, scientists, and professionals in drug development. It consolidates quantitative data from various studies into comparative tables, details key experimental protocols, and utilizes diagrams to illustrate complex biological pathways and workflows, offering a comprehensive resource for advancing research and development in this promising field.

Anticancer Properties

Naringenin and its derivatives have demonstrated significant potential as anticancer agents across various cancer cell lines, including breast, colon, lung, and prostate cancers.[1][2][3] Their antitumor activities are attributed to a range of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][4][5]

Mechanism of Action and Key Signaling Pathways

The anticancer effects of naringenin derivatives are pleiotropic, modulating multiple dysregulated signaling pathways in cancer cells.[3][4] A primary mechanism is the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways.[2] This is often achieved by modulating the PI3K/AKT and MAPK signaling pathways, which are crucial for cell survival and proliferation.[2][6] For instance, certain derivatives have been shown to suppress PI3K/AKT activity, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately activating caspases and executing apoptosis.[6][7]

Furthermore, some derivatives can induce cell cycle arrest, preventing cancer cells from proliferating.[4] This can occur through the inhibition of key cell cycle regulators like cyclin-dependent kinase 2 (CDK2).[8] In the context of metastasis, naringenin has been observed to reduce the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that are critical for the degradation of the extracellular matrix and subsequent cancer cell invasion.[4]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various naringenin derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to evaluate the potency of a compound.

| Derivative Type | Cell Line | IC50 Value (µM) | Reference |

| Modified at position 7 | HCT116 (Colon) | 1.20 - 20.01 | [8] |

| O-alkyl oximes | HT-29 (Colon) | < 10 µg/mL | [1] |

| 3-(4-chlorobenzylidene) | MCF-7 (Breast) | 10.35 | [9] |

| 3-(4-chlorobenzylidene) | HT-29 (Colon) | 12.03 | [9] |

| Mono-7-O-ethers | 4T1 (Breast Carcinoma) | 32.3 | [10] |

Experimental Protocols

1.3.1 Sulforhodamine B (SRB) Colorimetric Assay The SRB assay is a widely used method for determining cytotoxicity (cell growth inhibition) in vitro.[9]

-

Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the naringenin derivative and a control (e.g., vehicle) for a specified period (typically 48-72 hours).

-

Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well, and the plate is incubated at room temperature for 10-30 minutes.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Soliciting: The bound stain is solubilized with a Tris base solution.

-

Data Acquisition: The absorbance (optical density) is read on a plate reader at a wavelength of approximately 510 nm. The IC50 value is then calculated from the dose-response curve.[9]

1.3.2 Clonogenic Assay This assay assesses the ability of a single cell to grow into a colony, measuring the effectiveness of cytotoxic agents on cell survival and proliferation.[8]

-

Cell Seeding: A known number of cells are seeded into culture plates.

-

Treatment: Cells are exposed to the naringenin derivative for a defined period.

-

Incubation: The drug is removed, and the cells are allowed to grow in fresh medium for 1-3 weeks until visible colonies are formed.

-

Fixation and Staining: Colonies are fixed with a mixture like methanol/acetic acid and stained with a solution such as crystal violet.

-

Colony Counting: Colonies containing at least 50 cells are counted. The surviving fraction is calculated by normalizing the plating efficiency of treated cells to that of untreated controls.

Anti-inflammatory Properties

Naringenin derivatives exhibit potent anti-inflammatory activity by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[2][11][12] This makes them promising candidates for treating various inflammatory conditions.

Mechanism of Action and Key Signaling Pathways

A central mechanism of the anti-inflammatory action of naringenin is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[2][11][13] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Naringenin derivatives can inhibit the degradation of IκB, the inhibitory protein bound to NF-κB, thereby preventing its activation.[7] This leads to a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β, as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][11][13] Additionally, naringenin can activate the Nrf2 pathway, which initiates an anti-inflammatory response.[2]

Quantitative Data: Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory effects of naringenin and its derivatives.

| Model | Compound | Dosage | Effect | Reference |

| LPS-induced Peritonitis | DCHA (carboximidamide derivative) | In vivo | Suppressed leukocyte migration | [11][14] |

| Zymosan-induced Paw Edema | DCHA (carboximidamide derivative) | In vivo | Reduced paw edema | [11][14] |

| S. aureus-induced Pneumonia | Naringenin | 100 mg/kg (mice) | Reduced inflammation, lowered pro-inflammatory cytokines | [2] |

| LPS-stimulated Macrophages | Naringenin | In vitro | Inhibited production of TNF-α, IL-1β, IL-6 | [12] |

Experimental Protocols

2.3.1 LPS-Induced Peritonitis in Mice This in vivo model is used to evaluate the effect of compounds on acute inflammation and leukocyte migration.[11][14]

-

Animal Groups: Mice are divided into control and treatment groups.

-

Compound Administration: The treatment group receives the naringenin derivative (e.g., via oral gavage or intraperitoneal injection) at a specific time before the inflammatory stimulus. The control group receives the vehicle.

-

Induction of Peritonitis: Inflammation is induced by an intraperitoneal injection of lipopolysaccharide (LPS).

-

Peritoneal Lavage: After a set period (e.g., 4-6 hours), the mice are euthanized, and the peritoneal cavity is washed with a buffered saline solution containing EDTA to collect the inflammatory exudate.

-

Cell Counting: The total number of leukocytes in the peritoneal fluid is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) can be performed on stained cytospin preparations.

-

Analysis: The reduction in leukocyte migration in the treated group compared to the control group indicates anti-inflammatory activity.

Neuroprotective Properties

Naringenin and its derivatives show considerable promise in the context of neurodegenerative diseases like Alzheimer's.[15] Their neuroprotective effects stem from their ability to cross the blood-brain barrier and act on multiple pathological targets.[2]

Mechanism of Action and Key Signaling Pathways

One of the key neuroprotective mechanisms is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[16][17] By inhibiting these enzymes, naringenin derivatives can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a common strategy in Alzheimer's therapy. Several synthetic derivatives have shown potent inhibitory activity against BuChE in particular.[16]

Beyond cholinesterase inhibition, these compounds exert strong antioxidant and anti-inflammatory effects within the central nervous system.[15][18] They enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) by activating the Nrf2/ARE signaling pathway.[15][19] This helps to mitigate the oxidative stress that contributes to neuronal damage. Naringenin derivatives have also been found to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[15] The modulation of neuronal signaling pathways, such as PI3K/AKT, further contributes to their ability to protect neurons from apoptosis and toxicity.[20][21]

Quantitative Data: Neuroprotective Activity

The inhibitory potential of naringenin derivatives against key enzymes in neurodegeneration has been quantified.

| Derivative Type | Target Enzyme | IC50 Value (µM) | Reference |

| Naringenin carbamate (B1207046) derivative (compound 1) | Butyrylcholinesterase (BuChE) | 0.094 | [16] |

| Naringenin carbamate derivatives | Butyrylcholinesterase (BuChE) | 0.094 - 13.72 | [16] |

| Naringenin carbamate derivatives | Acetylcholinesterase (AChE) | 12.91 - 62.52 | [16] |

Experimental Protocols

3.3.1 Ellman's Method for Cholinesterase Inhibition Assay This spectrophotometric method is widely used to screen for inhibitors of AChE and BuChE.[17]

-

Reagent Preparation: Prepare a phosphate (B84403) buffer, a solution of the substrate (e.g., acetylthiocholine (B1193921) iodide for AChE), Ellman's reagent (DTNB), and the enzyme solution (AChE or BuChE).

-

Assay Procedure: In a 96-well plate, add the buffer, the naringenin derivative solution at various concentrations, and the enzyme solution. Incubate for a short period (e.g., 15 minutes).

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction. The enzyme hydrolyzes the substrate to thiocholine.

-

Color Development: Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).

-

Measurement: The absorbance of the yellow product is measured kinetically over several minutes using a microplate reader at a wavelength of 412 nm.

-

Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by plotting inhibition versus inhibitor concentration.

Antimicrobial and Antifungal Properties

Derivatives of naringenin have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[2][22] This activity is particularly relevant given the rise of antibiotic-resistant strains.[2][23]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative/Compound | Microorganism | MIC Value (µg/mL) | Reference |

| Naringenin | Helicobacter pylori | 40 - 100 | [2] |

| Naringenin | Escherichia coli | 12.5 - 1000 | [2] |

| Naringenin | Staphylococcus aureus | 62.5 | [1] |

| Naringenin | Salmonella typhimurium | 125 | [1] |

| Naringenin Derivatives | Various bacteria | ≤ 50 | [2] |

Experimental Protocols

4.2.1 Agar (B569324) Disc Diffusion Method This is a standard preliminary test to assess the antimicrobial activity of a substance.[22]

-

Culture Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread over the surface of a sterile agar plate.

-

Disc Application: Sterile paper discs are impregnated with a known concentration of the naringenin derivative solution. A control disc with the solvent and a standard antibiotic disc are also used.

-